molecular formula C19H25N3OS B2914301 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea CAS No. 954621-73-9

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Cat. No.: B2914301
CAS No.: 954621-73-9
M. Wt: 343.49
InChI Key: DFMOPFNYPCFQEC-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a synthetic organic compound provided for non-clinical research purposes. This molecule is of significant interest in medicinal chemistry and pharmacology due to its structural features, which include an azepane ring, a thiophene moiety, and a phenylurea backbone. These characteristics make it a valuable building block for the synthesis of more complex molecular architectures and a candidate for probing biological systems. Compounds with the azepane-thiophene core have demonstrated potent biological activity in scientific research. For instance, structurally related molecules have been reported to exhibit significant antinociceptive properties in preclinical models, showing a potency much greater than that of morphine in tail-flick and hot-plate tests . The mechanism of action for such effects has been studied, with research on analogs indicating potential activity through opioid receptor pathways, while ruling out the involvement of α2-adrenergic or I2-imidazoline receptors . The presence of the urea functional group, as seen in other research compounds, further expands its potential utility as a scaffold in the development of receptor ligands or enzyme inhibitors . The primary applications of this compound are in scientific research, where it may be used in areas including: as a reference standard in analytical chemistry; as a precursor or intermediate in organic synthesis; for investigating structure-activity relationships (SAR) in drug discovery; and for probing mechanisms of signal transduction and receptor function. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOPFNYPCFQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-phenyl)urea. Its molecular formula is C18H24N2OSC_{18}H_{24}N_2OS, with a molecular weight of 320.46 g/mol. The structure features an azepane ring, a thiophene moiety, and a phenylurea group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azepane and thiophene components are known to influence receptor binding and enzyme modulation:

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, impacting neurotransmitter systems.
  • Enzyme Inhibition : It has been shown to inhibit glycine transporter 1 (GlyT1), which is crucial in regulating glycine levels in the central nervous system (CNS). This inhibition can enhance synaptic transmission and has implications for treating disorders such as schizophrenia .

Biological Activity Data

Activity IC50 (nM) Notes
GlyT1 Inhibition37Most potent in its class .
Antimicrobial ActivityVariesEffective against various mycobacterial strains .

Case Study 1: GlyT1 Inhibition

A study demonstrated that replacing the piperidine ring with an azepane in a related compound led to increased potency in inhibiting GlyT1, highlighting the structural importance of the azepane moiety . This modification resulted in an IC50 value of 37 nM, making it one of the most effective inhibitors in its class.

Case Study 2: Antimycobacterial Activity

In vitro studies have shown that compounds similar to this compound exhibit significant activity against Mycobacterium abscessus. These compounds were evaluated for their minimum inhibitory concentration (MIC), demonstrating effectiveness against both smooth and rough variants of the bacteria .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable brain-plasma ratios for select compounds derived from this structure, suggesting good CNS penetration. Additionally, toxicity assessments reveal no significant cytotoxic effects on human cell lines at therapeutic concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (Target Compound) C₁₉H₂₄N₄OS 364.5 (calc.) Azepane, thiophen-3-yl, phenylurea -
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS 380.4 Pyrazole, thiophen-3-yl, trifluoromethylphenyl
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea C₂₄H₂₄N₄OS 428.5 (calc.) Dihydroisoquinoline, thiophen-2-yl, phenylurea
1-[2-(Tetrahydro-2-oxo-1,3-oxazin-3-yl)ethyl]-3-phenylurea C₁₃H₁₇N₃O₃ 275.3 (calc.) Tetrahydro-oxazinone, phenylurea
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide C₂₉H₃₂N₄O₂S 500.7 (calc.) Piperazine, thiophen-3-yl, benzamide
Key Observations:

Azepane vs. Smaller Heterocycles: The seven-membered azepane in the target compound may confer greater conformational flexibility compared to smaller rings like pyrazole (5-membered, ) or piperazine (6-membered, ).

Thiophene Position : The thiophen-3-yl group in the target compound differs from the thiophen-2-yl substitution in , which could alter electronic interactions with biological targets.

Urea vs. Amide Core : Unlike the benzamide derivatives in , the urea core in the target compound provides hydrogen-bonding capabilities that may enhance receptor binding specificity.

Pharmacological and Physicochemical Implications

The trifluoromethyl group in introduces strong electron-withdrawing effects, which may stabilize the compound against metabolic degradation but reduce solubility.

Hydrogen-Bonding Capacity :

  • The urea core in the target compound and analogs like allows for hydrogen bonding with biological targets, a feature absent in benzamide derivatives (e.g., ).

Toxicological Considerations: notes that toxicological data are unavailable for thiophene-containing analogs like Thiophene fentanyl hydrochloride. This gap underscores the need for rigorous safety profiling of the target compound .

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